molecular formula C11H10N2O3 B5523287 6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole

6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole

Cat. No. B5523287
M. Wt: 218.21 g/mol
InChI Key: OJCPVIIFBJMZSF-UHFFFAOYSA-N
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Description

The compound 6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole represents a notable member of the oxadiazole family, characterized by its unique heterocyclic structure that incorporates oxadiazole, a moiety known for its broad range of biological activities and chemical properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves innovative methodologies to enhance yields and selectivity. Techniques such as ultrasound- and molecular sieves-assisted synthesis have been applied to generate novel oxadiazole compounds, demonstrating the versatility and adaptability of synthesis strategies in producing these heterocycles with potential biological activities (Nimbalkar et al., 2016).

Scientific Research Applications

Pharmacological Evaluation and Anticonvulsant Activity

Research on derivatives of oxadiazole, including structures related to 6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole, has demonstrated potential pharmacological applications. Specifically, studies have focused on evaluating the anticonvulsant activities of these compounds. The introduction of specific substituents into the oxadiazole ring can significantly affect their pharmacological profile, with some derivatives showing considerable anticonvulsant effects. These effects are thought to be mediated through interactions with benzodiazepine receptors, indicating the potential of oxadiazole derivatives as therapeutic agents for convulsive disorders (Faizi et al., 2012).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives have also been explored for their antimicrobial and antifungal properties. Novel compounds synthesized with variations in the oxadiazole structure have shown promising activity against a range of pathogenic fungi and bacteria. These findings suggest that modifications to the oxadiazole core can lead to compounds with significant therapeutic potential in treating infectious diseases. The mechanism of action for these antimicrobial effects often involves interactions with specific microbial enzymes, highlighting the specificity and potential efficacy of oxadiazole derivatives as antimicrobial agents (Nimbalkar et al., 2016).

Antioxidant Properties

The antioxidant properties of oxadiazole derivatives have been investigated, with some compounds showing significant free radical scavenging activities. This suggests a role for these compounds in managing oxidative stress-related conditions, potentially contributing to the development of novel antioxidant therapies. The structure-activity relationship studies indicate that specific modifications to the oxadiazole core can enhance antioxidant efficacy, providing a basis for the design of more potent antioxidant drugs (Hassan et al., 2017).

Mechanism of Action

While the specific mechanism of action for “6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole” is not available, oxadiazoles in general appear in a variety of pharmaceutical drugs and have shown potential for a wide range of applications .

properties

IUPAC Name

6-phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-4-8(5-3-1)11-14-6-9-10(7-15-11)13-16-12-9/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCPVIIFBJMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NON=C2COC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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